chemical properties of 4-nitro-1-isopropyl-1H-pyrazol-3-amine
chemical properties of 4-nitro-1-isopropyl-1H-pyrazol-3-amine
An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of 4-nitro-1-isopropyl-1H-pyrazol-3-amine
Abstract
This technical guide provides a comprehensive chemical and synthetic profile of 4-nitro-1-isopropyl-1H-pyrazol-3-amine, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. While direct literature on this specific molecule is sparse, this document synthesizes data from closely related structural analogs to present a robust predictive analysis of its properties, reactivity, and synthetic utility. We will explore plausible and efficient synthetic routes, detail expected analytical and spectroscopic characteristics, and outline key chemical transformations that position this molecule as a versatile scaffold for Structure-Activity Relationship (SAR) studies. The guide includes detailed experimental protocols, data summaries, and workflow diagrams to provide researchers with the foundational knowledge required for its synthesis, characterization, and application in discovery programs.
Introduction: The Pyrazole Scaffold in Modern Drug Discovery
Pyrazole derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous FDA-approved drugs with a vast range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1] The pyrazole ring system serves as a bioisostere for other aromatic and heterocyclic rings, offering a unique combination of hydrogen bonding capabilities, metabolic stability, and synthetic tractability.
The specific scaffold, 4-nitro-1-isopropyl-1H-pyrazol-3-amine, is particularly noteworthy for several reasons:
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The 3-Amino Group: This primary amine serves as a critical synthetic handle, allowing for the straightforward introduction of diverse functional groups through reactions like acylation, sulfonylation, and reductive amination. This facilitates the rapid generation of compound libraries for biological screening.
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The 4-Nitro Group: The electron-withdrawing nature of the nitro group significantly influences the electronics of the pyrazole ring. Furthermore, it can be readily reduced to a second amino group, yielding a 3,4-diaminopyrazole intermediate—a powerful building block for constructing fused heterocyclic systems or for dual-point derivatization.[1][2]
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The N1-Isopropyl Group: This substituent enhances lipophilicity compared to an unsubstituted N-H or a smaller N-methyl group, which can improve cell permeability and metabolic stability, key parameters in drug design.
This guide aims to provide a predictive yet practical framework for scientists looking to incorporate this promising scaffold into their research endeavors.
Proposed Synthesis and Characterization
Plausible Synthetic Route: N-Alkylation Followed by Nitration
This two-step approach is favored due to the commercial availability of the starting materials and the typically clean, high-yielding nature of the nitration step on an N-substituted pyrazole.[3]
Caption: Proposed two-step synthesis of the target compound.
Protocol 2.1: Generalized Synthesis
Step 1: Synthesis of 1-Isopropyl-1H-pyrazol-3-amine
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Reaction Setup: To a solution of 1H-pyrazol-3-amine (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add a base such as potassium carbonate (K₂CO₃, 2.0 eq).
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Alkylation: Add 2-iodopropane (1.2 eq) to the suspension.
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Heating: Heat the reaction mixture to 60-80 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed. The rationale for heating is to increase the rate of this SN2 reaction.
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Workup: After cooling to room temperature, filter the mixture to remove the inorganic base. Concentrate the filtrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to yield 1-isopropyl-1H-pyrazol-3-amine.
Step 2: Synthesis of 4-nitro-1-isopropyl-1H-pyrazol-3-amine
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Preparation of Nitrating Mixture: In a flask cooled to 0 °C in an ice bath, carefully add concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2-3 vols). The sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.
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Addition: Dissolve the 1-isopropyl-1H-pyrazol-3-amine (1.0 eq) from Step 1 in a portion of concentrated sulfuric acid and cool to 0 °C. Slowly add this solution dropwise to the cold nitrating mixture, ensuring the internal temperature remains below 10 °C to prevent side reactions and control the exotherm.[3]
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Reaction: Allow the reaction to stir at 0-5 °C for 1-2 hours, monitoring by TLC for the disappearance of the starting material.
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Workup: Carefully pour the reaction mixture onto crushed ice. The product may precipitate. Neutralize the solution with a base (e.g., aqueous NaOH or NH₄OH) to a pH of ~7.
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Extraction & Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, concentrate under reduced pressure, and purify by column chromatography or recrystallization to yield the final product.
Predicted Spectroscopic and Analytical Data
Structural confirmation of the synthesized compound would be achieved through a combination of standard spectroscopic methods. The following data are predicted based on known chemical shift principles and data from analogous structures.[4][5]
| Property / Technique | Predicted Value / Observation | Rationale |
| Molecular Formula | C₆H₁₀N₄O₂ | - |
| Molecular Weight | 170.17 g/mol | - |
| ¹H NMR | ~7.5-8.0 ppm (s, 1H, C5-H)~4.5-5.0 ppm (sept, 1H, CH)~5.0-6.0 ppm (br s, 2H, NH₂)~1.4-1.6 ppm (d, 6H, CH₃) | The pyrazole C5-H is a singlet and is deshielded by the adjacent nitro group. The NH₂ protons will be a broad singlet. The isopropyl group will show a characteristic septet and doublet. |
| ¹³C NMR | ~150-155 ppm (C3)~135-140 ppm (C5)~120-125 ppm (C4)~50-55 ppm (CH)~21-23 ppm (CH₃) | The C3 carbon bearing the amine will be significantly upfield compared to C5. The C4 carbon attached to the nitro group will be shielded relative to C5. |
| IR Spectroscopy | 3400-3250 cm⁻¹ (two bands)1650-1580 cm⁻¹1550-1500 cm⁻¹ & 1360-1300 cm⁻¹~1300 cm⁻¹ | Asymmetric & symmetric N-H stretch of the primary amine.[6] N-H bending vibration.[6] Asymmetric & symmetric C-NO₂ stretching.[4] Aromatic C-N stretching. |
| Mass Spec (ESI+) | m/z 171.08 [M+H]⁺ | Expected molecular ion peak for the protonated molecule. |
Predicted Physicochemical Properties
The physicochemical properties of a molecule are critical for its application in drug discovery, influencing its absorption, distribution, metabolism, and excretion (ADME).
| Property | Predicted Value | Source / Method |
| TPSA (Topological Polar Surface Area) | ~98-102 Ų | Calculated based on analogs like N-(Sec-butyl)-1-isopropyl-4-nitro-1H-pyrazol-3-amine (TPSA 72.99, adjusted for primary amine).[7] |
| LogP (Octanol-Water Partition Coeff.) | ~1.0 - 1.5 | Estimated based on analogs. The isopropyl group increases lipophilicity, while the nitro and amine groups increase polarity. |
| Hydrogen Bond Donors | 2 (from -NH₂) | Calculated from structure. |
| Hydrogen Bond Acceptors | 5 (2 from -NO₂, 3 from N atoms and -NH₂) | Calculated from structure. |
| Appearance | Yellow to orange solid | Nitro-aromatic compounds are often colored. |
Chemical Reactivity and Derivatization Potential
The true value of 4-nitro-1-isopropyl-1H-pyrazol-3-amine lies in its potential for facile derivatization at two key positions, making it an excellent scaffold for building SAR.
Caption: Key derivatization pathways for the title scaffold.
Protocol 4.1: Reduction of the Nitro Group
This is arguably the most valuable transformation, unmasking a second amine for further functionalization.
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Reaction Setup: In a hydrogenation vessel, dissolve 4-nitro-1-isopropyl-1H-pyrazol-3-amine (1.0 eq) in a suitable solvent like ethanol or methanol.
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Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C) to the solution. The catalyst surface is where the reduction of the nitro group by adsorbed hydrogen occurs.
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Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (typically 1-3 atm). Stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction by TLC or by observing hydrogen uptake.
-
Workup: Once complete, carefully vent the hydrogen and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the solvent.
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Isolation: Concentrate the filtrate under reduced pressure to yield the crude 1-isopropyl-1H-pyrazole-3,4-diamine, which can be used directly or purified.[1]
Protocol 4.2: Acylation of the 3-Amino Group
This protocol generates amide derivatives, a common functional group in bioactive molecules.
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Reaction Setup: Dissolve 4-nitro-1-isopropyl-1H-pyrazol-3-amine (1.0 eq) in a solvent like dichloromethane (DCM) and add a non-nucleophilic base such as triethylamine (1.2 eq).
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Cooling: Cool the mixture to 0 °C in an ice bath. This helps to control the exothermic reaction between the amine and the acyl chloride.
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Addition: Slowly add the desired acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 eq) to the stirred solution.
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Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Workup: Wash the reaction mixture sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization to yield the corresponding amide derivative.[1]
Potential Applications and Safety
Applications in Drug Discovery
Given the wide range of biological activities reported for substituted pyrazoles, this scaffold holds potential in several therapeutic areas:
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Anti-inflammatory: Many pyrazole derivatives are known COX-2 inhibitors.[8]
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Antibacterial/Antifungal: Nitrofuran-containing pyrazoles have shown good antimicrobial activity.[8]
-
Antimitotic/Anticancer: Pyrazoles can interfere with key cellular processes like tubulin polymerization, making them attractive for oncology research.[9]
The dual functionality of the title compound makes it an ideal starting point for SAR exploration, allowing for systematic modification to optimize potency, selectivity, and ADME properties.[1]
Safety and Handling
No specific safety data exists for this compound. However, based on related structures, the following precautions are essential.
-
General Handling: Use in a well-ventilated area or chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[10][11][12]
-
Hazards: The compound is expected to be harmful if swallowed and may cause skin, eye, and respiratory irritation.[10][12]
-
Thermal Stability: Nitro-containing compounds can be thermally sensitive and may decompose exothermically at elevated temperatures. Avoid excessive heating.[4][13]
-
Storage: Store in a tightly closed container in a cool, dry place away from strong oxidizing agents, acids, and bases.[10]
Conclusion
4-nitro-1-isopropyl-1H-pyrazol-3-amine emerges as a highly promising and versatile building block for chemical and pharmaceutical research. While direct experimental data is limited, a comprehensive analysis of its structural analogs provides a solid predictive foundation for its synthesis, characterization, and reactivity. Its dual functional handles—a reactive primary amine and a reducible nitro group—offer multiple avenues for derivatization, making it an ideal scaffold for generating diverse chemical libraries. By following the proposed synthetic and derivatization protocols outlined in this guide, researchers can effectively harness the potential of this molecule to accelerate their drug discovery and development programs.
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